molecular formula C6H9NO3 B1416578 (R)-Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 443304-03-8

(R)-Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B1416578
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-SCSAIBSYSA-N
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Description

“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 443304-03-8 . It has a molecular weight of 143.14 and its IUPAC name is methyl (3R)-5-oxo-3-pyrrolidinecarboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “®-Methyl 5-oxopyrrolidine-3-carboxylate” is 1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 . The InChI key is FJRTVLWHONLTLA-SCSAIBSYSA-N .


Physical And Chemical Properties Analysis

“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 143.14 and its molecular formula is C6H9NO3 .

Scientific Research Applications

  • Antibacterial Agents Synthesis :

    • (Bouzard et al., 1992): Investigates the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with variations in the cycloalkylamino group. One variant showed significantly enhanced in vitro and in vivo antibacterial activity.
    • (Kanno et al., 1999): Discusses the synthesis of carbapenems with 1-methyl-5-oxopyrrolidin-3-ylthio moiety, exhibiting potent antibacterial activity and pharmacokinetic advantages for oral administration.
  • Synthesis of Heterocycles :

    • (Grošelj et al., 2013): Describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with 4-oxo tautomers, from N-protected α-amino acids, offering a pathway to various functionalized heterocycles.
  • Antioxidant Activity :

    • (Tumosienė et al., 2019): Reports the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrating significant antioxidant activity.
  • Chemical Structure Elucidation :

    • (Sugimoto et al., 2017): Identifies a new pyrrolidine derivative related to (R)-Methyl 5-oxopyrrolidine-3-carboxylate in Polyscias balfouriana leaves, elucidating its structure through extensive spectroscopic analysis.
  • Antimicrobial Activity Research :

    • (Devi et al., 2018): Discusses the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs as potential antibacterial drugs, revealing moderate to good activity against various microbes.

Safety And Hazards

The compound has been assigned the signal word "Warning" . The hazard statements associated with it are H302 and H317 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

methyl (3R)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 5-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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